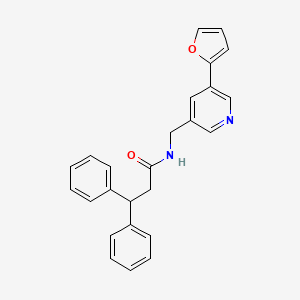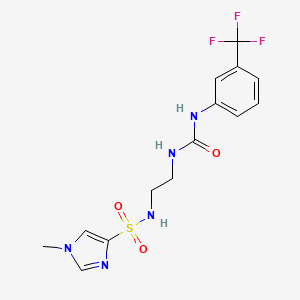![molecular formula C14H17NO5S3 B2805833 Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097921-52-1](/img/structure/B2805833.png)
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide and ester groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
作用機序
The mechanism of action of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: A simpler thiophene derivative with similar structural features but different functional groups.
3-Sulfonyl amino-2-thiophenecarboxylate: Another thiophene derivative with sulfonamide functionality.
Uniqueness
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
methyl 3-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S3/c1-14(17,7-10-3-5-21-8-10)9-15-23(18,19)11-4-6-22-12(11)13(16)20-2/h3-6,8,15,17H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQASOEKEHLARLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
![1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2805755.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![3-benzyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2805760.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)


![7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2805765.png)


![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2805772.png)
![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2805773.png)
